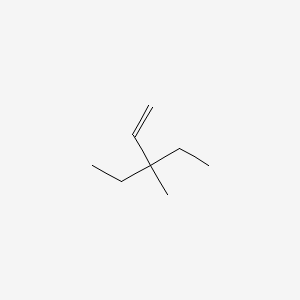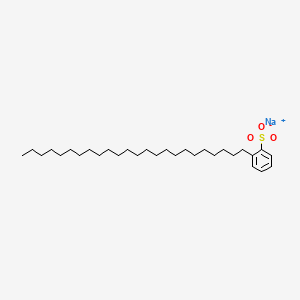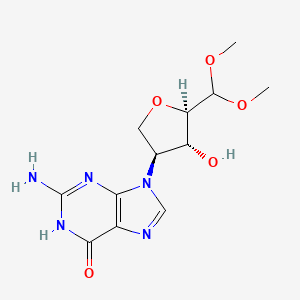
2-Furancarboxaldehyde, 4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 4-(methylthio)-, also known as 4-(methylthio)furan-2-carbaldehyde, is a heterocyclic organic compound with the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a formyl group (-CHO) and a methylthio group (-SCH3) attached to the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxaldehyde, 4-(methylthio)- may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-furancarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 4-(methylthio)furan-2-methanol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Furancarboxylic acid
Reduction: 4-(methylthio)furan-2-methanol
Substitution: Various substituted furan derivatives
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 4-(methylthio)- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methylthio group may contribute to the compound’s reactivity and biological activity by participating in redox reactions and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxaldehyde:
5-Hydroxymethyl-2-furancarboxaldehyde:
Uniqueness
2-Furancarboxaldehyde, 4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H6O2S |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
4-methylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c1-9-6-2-5(3-7)8-4-6/h2-4H,1H3 |
Clé InChI |
SACDCHFMOVFYKT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=COC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)

![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)

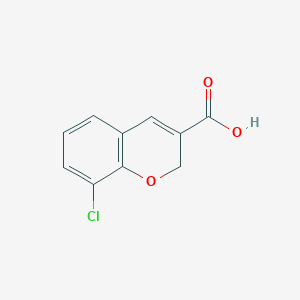

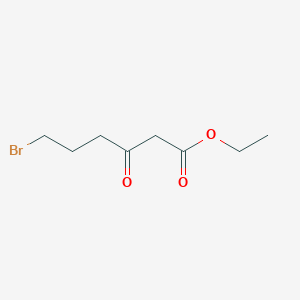
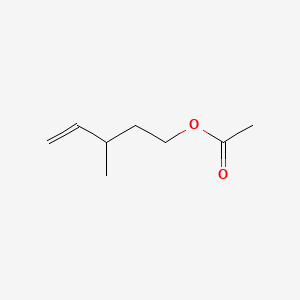
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)
